2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a heterocyclic compound that features a furan ring, a phenyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
It’s known that the biological action of chemical compounds often involves the disruption of several biochemical processes .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
It’s known that the compound is an organic salt that exists in the crystal as a solvate with one molecule of methanol and two molecules of water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the formation of the triazole ring followed by the introduction of the furan and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a furan-containing thiosemicarbazide with an appropriate aldehyde or ketone can yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid
Uniqueness
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to the combination of its furan, phenyl, and triazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAPZORVJXZWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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